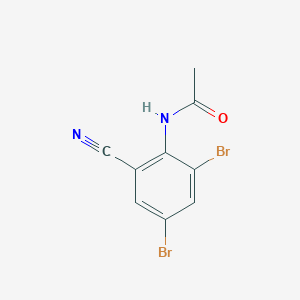

N-(2,4-Dibromo-6-cyanophenyl)acetamide

Übersicht

Beschreibung

“N-(2,4-Dibromo-6-cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H6Br2N2O . It has an average mass of 317.965 Da and a monoisotopic mass of 315.884674 Da . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

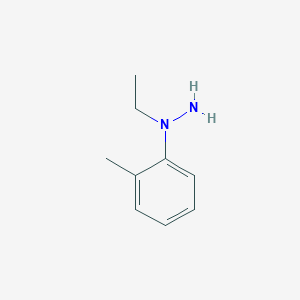

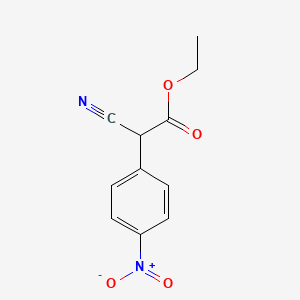

The synthesis of cyanoacetamides, such as “N-(2,4-Dibromo-6-cyanophenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

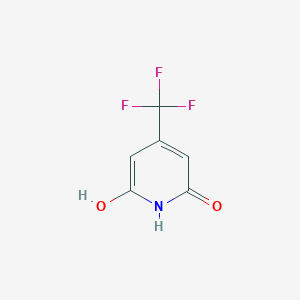

Molecular Structure Analysis

The molecular structure of “N-(2,4-Dibromo-6-cyanophenyl)acetamide” consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

“N-(2,4-Dibromo-6-cyanophenyl)acetamide” has a density of 1.9±0.1 g/cm3, a boiling point of 416.1±45.0 °C at 760 mmHg, and a flash point of 205.5±28.7 °C . It has a molar refractivity of 59.8±0.4 cm3, a polar surface area of 53 Å2, and a molar volume of 163.7±5.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation processes, as exemplified by the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrate the importance of acyl donors and reaction conditions in producing key pharmaceutical intermediates (Magadum & Yadav, 2018). These methods are critical for the selective modification of molecules, potentially applicable to compounds like N-(2,4-Dibromo-6-cyanophenyl)acetamide in drug development processes.

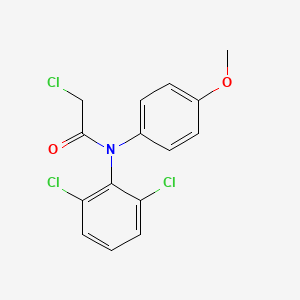

Herbicide Metabolism and Environmental Impact

Studies on the metabolism of chloroacetamide herbicides highlight the transformation of similar compounds in biological systems, showing how they are metabolized by liver microsomes in humans and rats. This research sheds light on the environmental and health implications of widespread herbicide use, suggesting a framework for investigating the metabolic fate of related compounds (Coleman et al., 2000).

Antimicrobial Applications

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial purposes, as explored in derivatives bearing a cyanoacetamide group, underscores the potential for creating new treatments against bacterial and fungal infections. This approach could be relevant for structurally similar entities like N-(2,4-Dibromo-6-cyanophenyl)acetamide, suggesting its utility in developing antimicrobial agents (Darwish et al., 2014).

Analgesic Drug Development

Research into adamantyl analogues of paracetamol, focusing on selective TRPA1 channel antagonism for analgesic effects, provides insights into the drug development process. This work illustrates the potential for compounds with acetamide structures to serve as templates for designing new analgesics, potentially including N-(2,4-Dibromo-6-cyanophenyl)acetamide (Fresno et al., 2014).

Eigenschaften

IUPAC Name |

N-(2,4-dibromo-6-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2O/c1-5(14)13-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUDNKJTBNQDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571967 | |

| Record name | N-(2,4-Dibromo-6-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dibromo-6-cyanophenyl)acetamide | |

CAS RN |

189635-00-5 | |

| Record name | N-(2,4-Dibromo-6-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

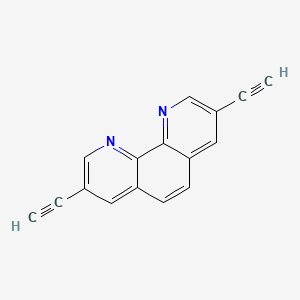

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

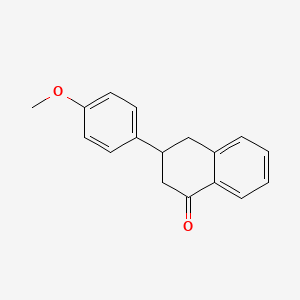

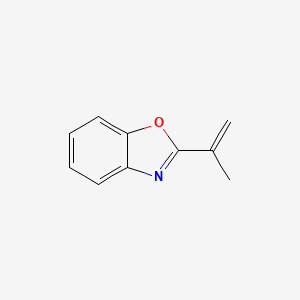

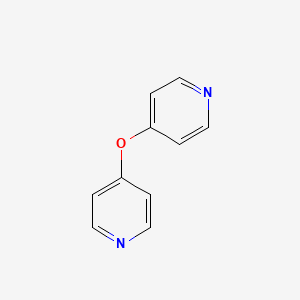

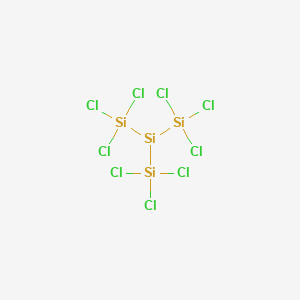

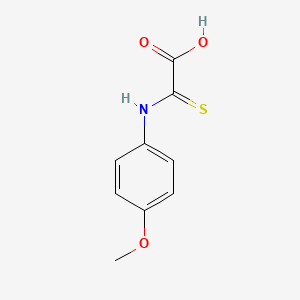

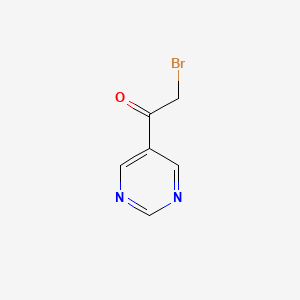

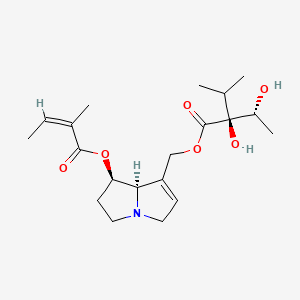

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.